Dysprosium(III) sulfate octahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

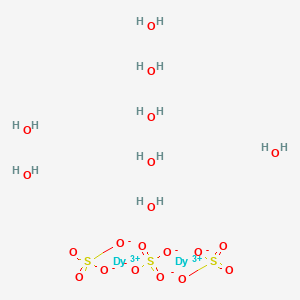

2D Structure

Properties

CAS No. |

10031-50-2 |

|---|---|

Molecular Formula |

DyH4O5S |

Molecular Weight |

278.60 g/mol |

IUPAC Name |

dysprosium;sulfuric acid;hydrate |

InChI |

InChI=1S/Dy.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

MEFSPUQSEDCDFO-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Dy+3].[Dy+3] |

Canonical SMILES |

O.OS(=O)(=O)O.[Dy] |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of Dysprosium Iii Sulfate Octahydrate

Conventional Aqueous Solution Routes

The most common and well-established methods for preparing dysprosium(III) sulfate (B86663) octahydrate involve reactions in aqueous solutions. These routes are favored for their relative simplicity and scalability.

Acid-Base Neutralization from Dysprosium Precursors

A primary method for synthesizing dysprosium(III) sulfate octahydrate is the acid-base neutralization reaction between a dysprosium precursor, typically dysprosium(III) oxide (Dy₂O₃), and sulfuric acid (H₂SO₄). The reaction proceeds as follows:

Dy₂O₃ + 3H₂SO₄ + 5H₂O → Dy₂(SO₄)₃·8H₂O

This reaction is a straightforward and widely used laboratory and industrial preparation method.

The efficiency and yield of the synthesis are highly dependent on the careful control of several reaction parameters.

| Parameter | Optimized Range | Rationale |

| Sulfuric Acid Concentration | 20-30% (w/w) | Minimizes side reactions and ensures the complete dissolution of dysprosium(III) oxide. |

| Reaction Temperature | 80-100°C | Accelerates the reaction kinetics, leading to higher yields (>95%) within a shorter timeframe (4-6 hours). |

| Stoichiometry | 1:3 molar ratio (Dy₂O₃:H₂SO₄) | Prevents the presence of unreacted starting materials in the final product. |

This table presents the optimized parameters for the synthesis of this compound via acid-base neutralization.

Following the initial reaction, purification steps are critical for obtaining a high-purity product. Filtration is employed to remove any unreacted solid impurities. The resulting filtrate is then typically evaporated at a controlled temperature (around 60°C) to induce crystallization of the this compound.

Further purification to remove other lanthanide contaminants, which are often present in the dysprosium oxide precursor, can be achieved through techniques like solvent extraction. The use of 0.5 M di(2-ethylhexyl)phosphoric acid (D2EHPA) in kerosene (B1165875) is an effective method for the selective separation of dysprosium ions.

Advanced Synthetic Approaches

In addition to conventional methods, advanced synthetic strategies have been developed to afford greater control over the physical properties of this compound, particularly its crystallinity.

Hydrothermal Synthesis for Crystallinity Control

Hydrothermal synthesis is a powerful technique that utilizes high-pressure and high-temperature conditions to produce highly crystalline materials. In the context of this compound, this method offers significant advantages over ambient pressure techniques.

The process typically involves heating the aqueous reaction mixture in a sealed vessel, leading to an increase in pressure. These conditions promote the growth of well-defined crystals with a lower density of defects.

| Parameter | Conditions | Advantages |

| Pressure | 15–20 bar | Reduces crystal defect density by up to 40% compared to ambient methods. |

| Temperature | 150–180°C | Suppresses the co-crystallization of impurities, leading to purities as high as 99.9%. |

| Duration | 24–48 hours | Allows for the formation of larger, more uniform crystals. |

This table outlines the typical conditions and resulting benefits of hydrothermal synthesis for this compound.

The enhanced crystallinity achieved through hydrothermal synthesis is a direct result of the unique solvent properties of water at elevated temperatures and pressures, which facilitate the dissolution and recrystallization processes, leading to a more ordered crystal lattice.

Impact of Pressure and Temperature on Crystal Morphology and Defect Density

The crystalline structure and quality of this compound are significantly influenced by the ambient pressure and temperature during its formation. Research into the high-pressure synthesis of dysprosium-containing compounds has revealed that these parameters can dictate the resulting crystal system and morphology. For instance, in the synthesis of a complex dysprosium oxyfluoride arsenate, applying a pressure of 8.5 kbar at 500°C resulted in the formation of large, cube-shaped colorless transparent single crystals with edge lengths of several hundred micrometers. nih.gov This indicates that high-pressure environments can promote the growth of well-defined, large crystals.

The crystal structure of this compound is monoclinic, with the space group C12/c1. researchgate.net The precise control of temperature during crystallization from an aqueous solution is crucial. Slow evaporation at room temperature is a common method to obtain single crystals suitable for X-ray diffraction analysis. researchgate.net The temperature gradient and rate of cooling or evaporation directly affect the supersaturation of the solution, which in turn governs the nucleation and growth rates. Rapid changes in temperature can lead to an increased density of crystal defects, such as dislocations and inclusions, whereas stable temperature conditions favor the formation of more perfect crystals.

The effect of pressure on the crystal structure of similar rare earth compounds, like cerium scandate (CeScO₃), has shown that high pressure can lead to anisotropic compression, where different crystal axes compress at different rates. researchgate.net While the perovskite structure of CeScO₃ remains stable up to 40 GPa, the unit cell parameters exhibit a clear pressure dependence. researchgate.net This highlights the profound impact of pressure on the lattice parameters and, by extension, the physical properties of the crystals. Although specific data for this compound under high pressure is not extensively detailed in the provided results, the principles observed in similar materials suggest that pressure can be a powerful tool to modify its crystal structure and reduce defect density.

| Parameter | Effect on Crystal Morphology and Defect Density |

| High Pressure | Can promote the growth of large, well-defined single crystals. nih.gov Influences unit cell parameters and can lead to anisotropic compression. researchgate.net |

| Controlled Temperature | Slow, controlled temperature changes (e.g., slow evaporation at room temperature) favor the growth of high-quality single crystals with low defect density. researchgate.net |

| Rapid Temperature Fluctuations | Can increase the density of crystal defects, such as dislocations and inclusions. |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods for the production of this compound, offering significant advantages in terms of reaction speed and energy consumption.

Microwave irradiation can dramatically accelerate the reaction kinetics of crystallization processes. In the synthesis of this compound, microwave-assisted methods have been shown to reduce reaction times by as much as 70% compared to conventional heating. This acceleration is attributed to dielectric heating, where the microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This bypasses the slower process of conventional heat transfer through vessel walls.

The energy efficiency of microwave synthesis is also a significant advantage. For the production of this compound, microwave-assisted synthesis can consume significantly less energy than conventional methods. This increased efficiency stems from the targeted heating of the reactants, which minimizes energy loss to the surroundings.

| Synthesis Method | Reaction Time | Energy Consumption |

| Conventional | 6 hours | 18 MJ/kg |

| Microwave-Assisted | 1.5 hours | 5 MJ/kg |

Data based on a comparative study of synthesis methods.

Beyond accelerating the reaction, microwave-assisted synthesis offers a degree of control over the physical properties of the resulting particles. The rapid nucleation induced by dielectric heating typically leads to the formation of finer particles with a higher surface area compared to those produced by conventional methods. For this compound, this can result in particle sizes in the range of 10–20 micrometers, compared to 50–100 micrometers from conventional synthesis. The ability to produce smaller, more uniform particles is advantageous for applications where high surface area and reactivity are desired.

Electrochemical Synthesis

Electrochemical methods provide an alternative route for the synthesis of dysprosium(III) sulfate, involving the direct use of metallic dysprosium.

The electrochemical synthesis of dysprosium(III) sulfate can be achieved through the anodic dissolution of metallic dysprosium in a sulfuric acid electrolyte. The fundamental process involves the oxidation of dysprosium metal at the anode:

Dy → Dy³⁺ + 3e⁻

Studies on the electrochemical behavior of dysprosium(III) ions, though often conducted in molten salt systems for electrodeposition purposes, provide insights into the redox processes. core.ac.uk In aqueous sulfuric acid, the dysprosium metal acts as a reactive anode, releasing Dy³⁺ ions into the solution, which then combine with sulfate ions to form dysprosium(III) sulfate. The efficiency and rate of this dissolution are dependent on factors such as the current density, electrolyte concentration, and temperature.

The Faradaic efficiency of an electrochemical process is a critical parameter, representing the ratio of the amount of a substance produced or consumed to the theoretical amount predicted by Faraday's laws of electrolysis. In the context of dysprosium dissolution, it quantifies how efficiently the applied electrical charge is used for the desired oxidation reaction. While specific studies on the Faradaic efficiency for dysprosium sulfate synthesis are not detailed in the provided results, research on other electrochemical systems, such as CO₂ reduction, highlights the complexity of its determination. acs.org The efficiency can be influenced by competing reactions, such as the hydrogen evolution reaction at the cathode, and the nature of the electrode-electrolyte interface. acs.org

2 Dy(s) + 3 H₂SO₄(aq) → Dy₂(SO₄)₃(aq) + 3 H₂(g) wikipedia.org

Further research would be needed to fully characterize the Faradaic efficiency and identify any short-lived intermediates under various electrochemical conditions for the synthesis of this compound.

Antisolvent Crystallization for Dysprosium(III) Sulfate Hydrates

Antisolvent crystallization is a method used to induce precipitation or crystallization of a solute from a solution by adding a second solvent, known as an antisolvent, in which the solute is less soluble. cnr.it This technique effectively reduces the solubility of the target compound in the mixed solvent system, leading to supersaturation and subsequent crystal formation. cnr.itresearchgate.net For inorganic salts like rare-earth sulfates, which are generally soluble in water, the addition of an organic solvent can significantly lower their solubility, making it a viable method for producing crystalline hydrates. cnr.itamericanelements.com

The effectiveness of an antisolvent is determined by its ability to reduce the solubility of the solute in the primary solvent. For aqueous solutions of metal sulfates, alcohols such as ethanol (B145695), methanol (B129727), and isopropanol (B130326) are commonly employed as antisolvents. researchgate.netdiva-portal.org The principle lies in the alteration of the solvent's polarity and its ability to solvate the salt ions.

Table 1: Common Antisolvents for Metal Sulfate Crystallization

| Antisolvent | Typical Application | Mechanism of Action |

|---|---|---|

| Ethanol | Crystallization of various metal sulfates from aqueous solutions. cnr.itresearchgate.net | Reduces the dielectric constant of the solvent mixture, lowering salt solubility. |

| Isopropanol | Production of high-grade nickel sulfate hexahydrate. diva-portal.org | Decreases the solubility of the inorganic salt, inducing precipitation. |

Seeding is a critical step in controlling the crystallization process, influencing product characteristics such as crystal size distribution, purity, and morphology. researchgate.net The introduction of seed crystals provides surfaces for crystal growth to occur, which can suppress spontaneous or secondary nucleation. diva-portal.orgresearchgate.net

The quantity of seeds added, or seed loading, has a direct impact on the final particle size. Generally, a higher seed loading provides a larger total surface area for growth, which can lead to smaller and more uniform product crystals, as the available solute is distributed among a greater number of crystals. researchgate.net This approach can also improve filtration performance and suppress unwanted agglomeration. researchgate.net Conversely, in some systems, an increase in particle size has been observed with higher seed loading, attributed to the agglomeration of smaller particles formed at high supersaturation levels. researchgate.net In the crystallization of nickel sulfate, seeding, combined with a slow addition rate of a diluted antisolvent, was found to produce the highest purity crystals. diva-portal.org By carefully controlling the seed characteristics (size, morphology) and the seed loading, it is possible to direct the crystallization process towards a desired particle size and morphology, avoiding uncontrolled nucleation and ensuring product consistency. researchgate.net

Precursor Chemistry and Starting Materials for this compound Synthesis

Dysprosium(III) Oxide (Dy₂O₃) as a Primary Precursor

Dysprosium(III) oxide (Dy₂O₃) is a highly common and primary precursor for the synthesis of Dysprosium(III) sulfate. This pastel yellowish-greenish powder reacts with strong acids to form the corresponding Dysprosium(III) salts. wikipedia.org The most widely reported method for producing Dysprosium(III) sulfate involves the direct acid-base neutralization reaction of Dy₂O₃ with sulfuric acid (H₂SO₄).

The reaction proceeds according to the following equation: Dy₂O₃ + 3H₂SO₄ → Dy₂(SO₄)₃ + 3H₂O

To optimize this synthesis, specific reaction parameters are controlled to ensure complete reaction and high yield. The subsequent evaporation of the resulting solution allows for the crystallization of the hydrated salt, this compound (Dy₂(SO₄)₃·8H₂O).

Table 2: Optimized Parameters for Dy₂(SO₄)₃ Synthesis from Dy₂O₃

| Parameter | Recommended Value/Range | Rationale |

|---|---|---|

| H₂SO₄ Concentration | 20–30% (w/w) | Minimizes side reactions and ensures complete dissolution of the oxide. |

| Temperature | 80–100°C | Accelerates reaction kinetics, leading to high yields (>95%) within 4-6 hours. |

| Stoichiometry | 1:3 molar ratio (Dy₂O₃:H₂SO₄) | Prevents residual unreacted starting materials. |

Dysprosium(III) Chloride Hexahydrate as a Reactant

Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O) is another key starting material in dysprosium chemistry. aemree.comwikipedia.org It is a water-soluble solid that serves as a versatile precursor for the preparation of other dysprosium salts, often through precipitation reactions. wikipedia.orgchemimpex.com For example, aqueous solutions of dysprosium chloride can be used to synthesize other dysprosium compounds like dysprosium(III) fluoride (B91410) by reacting it with a suitable fluoride salt. wikipedia.org

While direct reaction with sulfuric acid is less common than starting from the oxide, DyCl₃·6H₂O can be used to produce Dysprosium(III) sulfate. This could be achieved through a double displacement reaction with a soluble sulfate salt or by first converting the chloride to dysprosium hydroxide (B78521), Dy(OH)₃, by reacting it with a base. The resulting hydroxide can then be readily dissolved in sulfuric acid to form the sulfate salt. Its high solubility in water makes it a convenient starting point for aqueous-based synthesis routes. aemree.comchemimpex.com

Dysprosium(III) Nitrate (B79036) Pentahydrate in Combustion Synthesis Routes

Dysprosium(III) nitrate pentahydrate, Dy(NO₃)₃·5H₂O, is a highly water-soluble crystalline salt that serves as an important precursor, particularly in combustion synthesis. wikipedia.orgamericanelements.com This method is used to produce fine, homogeneous oxide powders and other materials. In a typical combustion synthesis, the metal nitrate acts as the oxidizer, while an organic fuel, such as urea (B33335) or glycine, acts as the reductant. The exothermic reaction, once initiated, is self-sustaining and rapidly produces the desired compound.

While primarily used to synthesize dysprosium oxide, Dysprosium(III) nitrate can also be utilized in routes to produce sulfates. wikipedia.orgchemimpex.com The nitrate is an excellent precursor for producing ultra-high purity compounds and nanoscale materials. americanelements.com In such a synthesis for sulfates, a sulfur-containing fuel or an additional sulfur source would be required in the reaction mixture. The thermal decomposition of the hydrated nitrate salt proceeds first to an oxynitrate (DyONO₃) before forming the oxide at higher temperatures, a property that is leveraged in these synthesis methods. wikipedia.org

Scalability and Industrial-Scale Production Methodologies

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates the adoption of methodologies that are not only efficient and cost-effective but also scalable and safe. Modern chemical manufacturing increasingly relies on advanced reactor technologies to meet these demands.

Continuous Flow Reactor Systems for this compound Production

Continuous flow reactor systems represent a paradigm shift in the chemical synthesis of materials like this compound, moving away from traditional batch processing to a more streamlined and controlled manufacturing approach. europa.eu These systems involve the continuous pumping of reagents into a mixing point and then through a temperature-controlled reactor. europa.eu The inherent advantages of this technology, such as superior heat and mass transfer, allow for safer handling of highly exothermic reactions and lead to the development of faster, automated, and scalable procedures that yield high-purity products. europa.euucd.ie

The application of continuous flow chemistry is particularly beneficial for reactions that are difficult to control on a large scale in batch reactors. europa.eu The large surface-area-to-volume ratio in flow reactors facilitates efficient heat dissipation, which is crucial for maintaining optimal reaction conditions and preventing runaway reactions. europa.euucd.ie This precise control over parameters like temperature, pressure, and residence time ensures consistent product quality and high yields. mdpi.com

In the context of producing this compound, continuous flow reactors offer a robust solution for industrial-scale synthesis. Modern facilities employing this technology can achieve significant production capacities. For instance, a system can be designed to handle a flow rate of 10 liters per minute with a residence time of 2 hours. By maintaining an optimal sulfuric acid concentration of 28%, such a system can balance reactivity and safety, leading to a production capacity of up to 12 tons per month with a notable yield of 94%.

The adoption of continuous flow systems in the production of this compound underscores the industry's move towards more efficient, safer, and scalable manufacturing processes. This methodology not only enhances productivity but also ensures a consistent and high-purity supply of this critical chemical compound for its various research and industrial applications.

| Parameter | Value | Impact on Yield |

| Flow Rate | 10 L/min | Maximizes throughput |

| Residence Time | 2 hours | Ensures completion of the reaction |

| Acid Concentration | 28% H₂SO₄ | Balances reactivity and safety |

| Outcome | 12-ton/month capacity with 94% yield | |

| This table presents data on the industrial-scale production of this compound using continuous flow reactor systems. |

Structural Characterization and Crystallographic Analysis of Dysprosium Iii Sulfate Octahydrate

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline materials. frontiersin.org It provides detailed information regarding the phase composition, crystal structure, and microstructural properties of a sample by analyzing the diffraction pattern produced when X-rays interact with the material. its.ac.iducmerced.edu

Confirmation of Phase Purity and Crystallinity Index

The phase purity of bulk samples of Dysprosium(III) sulfate (B86663) octahydrate is routinely confirmed by comparing the experimentally obtained PXRD pattern with a reference pattern simulated from single-crystal X-ray diffraction data. mdpi.com A high degree of congruence between the peak positions and relative intensities of the two patterns indicates a monophasic sample, free from crystalline impurities or different hydrated forms. mdpi.com

The crystallinity of the material can be quantified through a crystallinity index, which compares the integrated intensity of crystalline peaks to the total intensity of the diffraction pattern (including any amorphous halo). For Dysprosium(III) sulfate octahydrate, a high degree of structural order is often observed, with reported XRD crystallinity indices as high as 0.98, where an ideal, perfectly crystalline material would have an index of 1.0.

Determination of Lattice Parameters and Comparison with Reference Data

Detailed crystallographic studies have established that this compound, Dy₂(SO₄)₃·8H₂O, crystallizes in the monoclinic system with the space group C12/c. researchgate.net This structure is isostructural with other lanthanide sulfate octahydrates, such as the terbium analogue. researchgate.net The precise lattice parameters determined from single-crystal X-ray diffraction provide a definitive reference for PXRD analysis.

The comparison of lattice parameters between isostructural lanthanide compounds reveals trends associated with the lanthanide contraction—the steady decrease in ionic radii across the lanthanide series. The unit cell volume of Dy₂(SO₄)₃·8H₂O is smaller than that of Tb₂(SO₄)₃·8H₂O, consistent with the smaller ionic radius of Dy³⁺ compared to Tb³⁺. researchgate.net

| Parameter | This compound | Terbium(III) Sulfate Octahydrate |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C12/c (No. 15) | C12/c (No. 15) |

| a (Å) | 13.469(2) | 13.493(3) |

| b (Å) | 6.695(1) | 6.714(1) |

| c (Å) | 18.202(3) | 18.231(3) |

| β (°) | 102.06(1) | 102.16(2) |

| Volume (ų) | 1605.1 | 1614.5 |

Crystallite Size Determination using X-ray Line-Broadening Techniques

The average size of the crystallites (or coherently scattering domains) within a polycrystalline sample can be estimated by analyzing the broadening of diffraction peaks. numberanalytics.com The observed width of a diffraction peak is a convolution of broadening from instrumental factors and broadening from the sample itself, which is primarily caused by small crystallite size and lattice strain. researchgate.net

To determine the crystallite size, the contribution from instrumental broadening must first be subtracted from the measured peak width. cambridge.org The remaining breadth, β, which is solely due to the crystallite size effect, can then be used in the Scherrer equation: numberanalytics.comcmich.edu

D = (K * λ) / (β * cos(θ))

Where:

D is the average crystallite size.

K is the Scherrer constant, a dimensionless shape factor typically close to 0.9.

λ is the wavelength of the X-ray radiation used.

β is the full width at half maximum (FWHM) of the diffraction peak after correcting for instrumental broadening, expressed in radians.

θ is the Bragg diffraction angle.

This technique is most accurate for crystallites in the nanometer to sub-micrometer range, as the line broadening becomes less pronounced and difficult to measure accurately for larger crystallites. cambridge.org

Vibrational Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the local coordination environment of molecular groups within a crystal lattice. By analyzing the vibrational frequencies of the sulfate anions, insights into their bonding with the dysprosium cations can be obtained.

Assignment of Sulfate Coordination Bands

A free sulfate ion (SO₄²⁻) possesses tetrahedral (T_d) symmetry and exhibits four fundamental vibrational modes. Of these, only the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are infrared active. researchgate.net When the sulfate ion coordinates to a metal cation in a crystal, its symmetry is lowered. This reduction in symmetry causes the degenerate ν₃ and ν₄ modes to split and can render the symmetric stretching (ν₁) mode, which is IR-inactive in the free ion, active. researchgate.net

In the FTIR spectrum of this compound, the positions and splitting of the sulfate bands confirm its coordination to the Dy³⁺ ions. The asymmetric stretching and bending modes are observed around 1100 cm⁻¹ and 615 cm⁻¹, respectively. The splitting of these bands is indicative of a lower symmetry environment (such as C₃v) compared to the free ion, consistent with the sulfate acting as a ligand. researchgate.net

| Vibrational Mode | Symmetry (Free Ion) | Typical Frequency Range (cm⁻¹) | Observed Frequency in Dy₂(SO₄)₃·8H₂O (cm⁻¹) |

|---|---|---|---|

| ν₁ (Symmetric Stretch) | A₁ | ~980 | - |

| ν₂ (Symmetric Bend) | E | ~450 | - |

| ν₃ (Asymmetric Stretch) | F₂ | ~1100 | ~1100 |

| ν₄ (Asymmetric Bend) | F₂ | ~610 | ~615 |

Microscopic and Morphological Characterization

The morphology and nanoscale structure of this compound crystals can be investigated using electron microscopy techniques.

Scanning Electron Microscopy (SEM) for Particle Morphology Analysis

Transmission Electron Microscopy (TEM) for Nanoscale Structural Evaluation

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM and can be used to investigate the nanoscale structural features of this compound. TEM can reveal the presence of defects, dislocations, and other structural imperfections within the crystals. Furthermore, selected area electron diffraction (SAED) patterns obtained in the TEM can be used to confirm the crystal structure and orientation of the nanoparticles. As with SEM, specific TEM studies on this compound are not widely reported.

Purity Assessment Techniques in Structural Research

The purity of this compound is crucial for accurate structural characterization, especially for single-crystal X-ray diffraction studies. Several analytical techniques are employed to assess the purity of the compound.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique used to determine the presence of trace elemental impurities, particularly other lanthanides, which are often co-present with dysprosium.

Complexometric Titration: Titration with a chelating agent such as ethylenediaminetetraacetic acid (EDTA) is a classic method to quantify the dysprosium content and confirm the stoichiometry.

Thermogravimetric Analysis (TGA): TGA is used to verify the hydration state of the compound by measuring the mass loss corresponding to the eight water molecules upon heating.

X-ray Diffraction (XRD): Powder XRD is used to confirm the phase purity of the bulk sample by comparing the experimental diffraction pattern with the one calculated from the known crystal structure. The sharpness and intensity of the diffraction peaks also provide an indication of the crystallinity of the sample.

The combination of these techniques ensures that the crystals used for structural analysis are of high purity and free from significant defects or impurities that could compromise the quality of the crystallographic data.

Complexometric Titration for Dysprosium Content

Complexometric titration is a volumetric analysis method used to determine the concentration of metal ions. byjus.com For dysprosium(III), this technique involves titrating a solution of the dysprosium salt with a standard solution of a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). iaea.orgkau.edu.sa The reaction forms a stable, water-soluble dysprosium-EDTA complex.

The titration is performed at a specific pH, typically buffered to an alkaline medium, to ensure the quantitative formation of the metal-EDTA complex. du.edu.eg An appropriate metallochromic indicator, such as Eriochrome Black T (EBT) or Xylenol Orange, is used to signal the endpoint. byjus.com The indicator forms a colored complex with the free Dy³⁺ ions before the titration begins. As the EDTA titrant is added, it preferentially binds with the free Dy³⁺ ions. At the equivalence point, when all Dy³⁺ ions have been complexed by EDTA, the titrant removes the metal ion from the indicator complex, causing a distinct color change and marking the endpoint of the titration. byjus.comkau.edu.sa Direct complexometric methods have been successfully reported for the determination of Dy(III) in solutions. iaea.org

Table 1: Representative Data for Complexometric Titration of a Dysprosium(III) Sample This table illustrates the typical results from a direct titration of a 0.01 M Dysprosium(III) solution with a 0.01 M EDTA standard solution.

| Volume of EDTA Added (mL) | pDy (-log[Dy³⁺]) | Observation |

| 0.00 | 2.00 | Initial solution color (e.g., pink with EBT) |

| 10.00 | 2.30 | Color remains unchanged |

| 20.00 | 2.78 | Color remains unchanged |

| 24.50 | 3.70 | Approaching endpoint |

| 25.00 | 6.50 | Sharp change in pDy; endpoint reached |

| 25.50 | 9.30 | Color changes (e.g., to blue with EBT) |

| 30.00 | 9.97 | Color of free indicator persists |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Lanthanide Impurities

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique used for determining the concentrations of trace and ultra-trace elements. researchgate.net It is the preferred method for assessing the purity of rare-earth compounds like this compound by quantifying trace lanthanide impurities. The high-temperature argon plasma of the ICP-MS effectively ionizes the atoms from the sample, which are then separated by a mass spectrometer based on their mass-to-charge ratio. researchgate.net

This method can detect impurities at concentrations as low as parts-per-billion (ppb) or even parts-per-trillion (ppt). nih.govthermofisher.com When analyzing high-purity dysprosium, it is crucial to monitor for the presence of adjacent lanthanides such as holmium (Ho), terbium (Tb), gadolinium (Gd), and erbium (Er), which often co-exist in the raw materials. The analysis may require specific protocols to handle polyatomic interferences, which can occur in complex, high-matrix samples. nih.gov For instance, the formation of oxides or hydroxides in the plasma can create species that interfere with the analyte isotopes, necessitating careful selection of isotopes or the use of collision/reaction cells. thermofisher.comnih.gov

Table 2: Typical ICP-MS Analysis of Trace Lanthanide Impurities in a High-Purity this compound Sample This table presents hypothetical data for the concentration of common lanthanide impurities found in a 99.99% pure dysprosium sample.

| Impurity Element | Isotope Monitored | Measured Concentration (mg/kg) | Method Detection Limit (MDL) (mg/kg) |

| Terbium (Tb) | ¹⁵⁹Tb | 2.5 | 0.01 |

| Gadolinium (Gd) | ¹⁵⁸Gd | 1.8 | 0.02 |

| Holmium (Ho) | ¹⁶⁵Ho | 4.1 | 0.01 |

| Erbium (Er) | ¹⁶⁶Er | 1.5 | 0.02 |

| Yttrium (Y) | ⁸⁹Y | 3.2 | 0.01 |

| Europium (Eu) | ¹⁵³Eu | <0.5 | 0.01 |

| Samarium (Sm) | ¹⁵²Sm | <0.5 | 0.02 |

Thermal Behavior and Decomposition Pathways of Dysprosium Iii Sulfate Octahydrate

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Studies

Thermogravimetric analysis is a fundamental technique for understanding the thermal decomposition of dysprosium(III) sulfate (B86663) octahydrate by monitoring its mass change as a function of temperature.

Quantification of Hydration State and Water Loss Events

The TGA curve of Dy₂(SO₄)₃·8H₂O distinctly shows the loss of its eight water molecules of hydration in a stepwise manner. This indicates that the water molecules are not all bound with the same energy within the crystal lattice. For heavier lanthanide sulfates such as dysprosium, the dehydration process typically occurs in at least two distinct stages. This differential removal of water molecules provides insight into the structure of the hydrated salt, suggesting different coordination environments for the water molecules.

Mass Loss Profile and Temperature Ranges for Decomposition

Dy₂(SO₄)₃·8H₂O(s) → Dy₂(SO₄)₃(s) + 8H₂O(g) Dy₂(SO₄)₃(s) → Dy₂O₃(s) + 3SO₃(g) (or a mixture of SO₂ and O₂)

While specific, complete TGA data with precise mass loss percentages for each step remains somewhat elusive in publicly available literature, the general temperature ranges for these events can be inferred from studies on heavy rare earth sulfates. The dehydration to the anhydrous salt is generally completed at temperatures up to 295°C.

Differential Scanning Calorimetry (DSC) Investigations

Differential Scanning Calorimetry measures the heat flow associated with thermal transitions in a material as a function of temperature, providing complementary information to TGA.

Enthalpy Changes Associated with Dehydration Processes

The dehydration of dysprosium(III) sulfate octahydrate is an endothermic process, as energy is required to break the bonds between the water molecules and the dysprosium sulfate core. DSC analysis quantifies the enthalpy change (ΔH) associated with each dehydration step. Studies on analogous heavy rare earth p-toluenesulfonate hydrates show that the total dehydration enthalpy can vary significantly, indicating a range of bond strengths for the water molecules. researchgate.net For this compound, each endothermic peak in the DSC curve corresponds to a mass loss event observed in the TGA, confirming the energy input required for water removal.

Identification of Endothermic/Exothermic Events and Phase Transitions

The DSC curve for this compound would exhibit a series of endothermic peaks. The initial peaks correspond to the multi-step dehydration process. Following the complete removal of water, a further endothermic event at a significantly higher temperature would signify the decomposition of the anhydrous dysprosium(III) sulfate. This decomposition involves the breaking of the sulfate-metal bonds. The process is endothermic as it requires a substantial amount of energy to break down the stable sulfate structure into the oxide and gaseous sulfur oxides.

Mechanistic Elucidation of Thermal Decomposition

The thermal decomposition of this compound is a complex process involving a sequence of chemical and physical transformations. The mechanism begins with the release of water molecules. The varying temperatures at which water is lost suggest that some water molecules are directly coordinated to the dysprosium ion, while others may be held in the crystal lattice through hydrogen bonding.

Following dehydration, the decomposition of the anhydrous dysprosium(III) sulfate is initiated at higher temperatures. This step involves the breakdown of the sulfate ions (SO₄²⁻) into sulfur trioxide (SO₃) gas, which can further dissociate into sulfur dioxide (SO₂) and oxygen (O₂), and the concurrent formation of the more thermally stable dysprosium(III) oxide. The exact nature of the intermediate species and the kinetics of this decomposition are areas that warrant further detailed investigation.

Proposed Dehydration Mechanisms

The dehydration of inorganic salt hydrates like this compound is a complex process that can be described by various kinetic models. The loss of water molecules typically occurs in multiple, often overlapping, steps corresponding to the removal of differently bonded water molecules. While specific kinetic studies detailing the dehydration mechanism for Dy₂(SO₄)₃·8H₂O are not extensively documented in the surveyed literature, the process can be generally understood through established theoretical models.

Another model used to describe solid-state decomposition reactions is based on the Mapel Equation , which is a form of the general kinetic equation used in thermal analysis to determine kinetic parameters like activation energy and the reaction model. The applicability of such models to the specific steps of this compound dehydration would require detailed experimental data from techniques like thermogravimetric analysis (TGA). For many hydrated rare earth thiodiglycolates, the loss of crystallization water occurs in one or two distinct steps, a pattern that is also expected for the sulfate hydrates. iaea.org

Identification of Gaseous Products via FTIR

Evolved Gas Analysis (EGA) is a crucial technique for identifying the volatile products released during thermal decomposition. measurlabs.com By coupling a thermogravimetric analyzer with a Fourier-Transform Infrared (FTIR) spectrometer (TGA-FTIR), the gaseous species can be identified in real-time as the sample is heated. tainstruments.commdpi.com

For this compound, the decomposition process releases specific gaseous products at different temperature ranges:

H₂O: The initial mass loss observed at lower temperatures corresponds to the release of the eight water molecules of hydration. FTIR spectroscopy readily identifies water vapor by its characteristic rotational-vibrational bands.

SO₃ and SO₂: At significantly higher temperatures, the anhydrous sulfate decomposes. The sulfate ion (SO₄²⁻) breaks down, releasing sulfur trioxide (SO₃), which can further decompose to sulfur dioxide (SO₂) and oxygen (O₂). nih.gov The FTIR spectra of the evolved gas at these higher temperatures would show strong absorption bands corresponding to SO₂ and potentially SO₃. researchgate.net

The presence of CO₂ as an evolved gas is not expected from the decomposition of pure dysprosium(III) sulfate. Its detection would typically indicate the presence of carbonate impurities in the original sample.

Characterization of Intermediate Decomposition Products

The thermal decomposition of anhydrous rare earth sulfates proceeds through the formation of stable intermediate compounds, primarily rare earth oxysulfates. iaea.org Following the complete dehydration of Dy₂(SO₄)₃·8H₂O, the resulting anhydrous Dy₂(SO₄)₃ undergoes further decomposition at elevated temperatures.

The generally accepted pathway for heavy rare earth sulfates involves the formation of an oxysulfate:

Dy₂(SO₄)₃ (s) → Dy₂O₂SO₄ (s) + 2SO₃ (g) (or 2SO₂(g) + O₂(g))

The intermediate product, dysprosium oxysulfate (Dy₂O₂SO₄) , is more thermally stable than the anhydrous sulfate. Its formation represents a distinct plateau in thermogravimetric analysis curves. The existence of an oxysulfide intermediate, Dy₂O₂S , is less common during thermal decomposition in an oxidizing (air) or inert (nitrogen, argon) atmosphere. The formation of such sulfide-containing species would likely require specific reducing conditions.

The decomposition pathway for rare earth sulfates can be complex, and the exact nature of intermediates can be influenced by factors like the heating rate and the composition of the atmosphere.

Final Solid Products of Thermal Decomposition

Upon further heating to higher temperatures, the intermediate oxysulfate decomposes to form the most thermally stable solid product. For dysprosium, this final product is dysprosium(III) oxide (Dy₂O₃). The reaction is as follows:

Dy₂O₂SO₄ (s) → Dy₂O₃ (s) + SO₃ (g) (or SO₂(g) + ½O₂(g))

| Decomposition Step | Reactant | Solid Product | Gaseous Product(s) |

| Dehydration | Dy₂(SO₄)₃·8H₂O | Dy₂(SO₄)₃ | 8H₂O |

| Intermediate Formation | Dy₂(SO₄)₃ | Dy₂O₂SO₄ | SO₃, SO₂ |

| Final Decomposition | Dy₂O₂SO₄ | Dy₂O₃ | SO₃, SO₂ |

Table 1: Generalized Thermal Decomposition Pathway of this compound.

D.C. Electrical Conductivity Studies during Thermal Processes

The electrical conductivity of a material can change significantly during thermal processes, particularly when there are changes in phase, hydration state, and charge carrier mobility. For inorganic salt hydrates, the process of dehydration involves the removal of water molecules, which can exist as coordinated species or be mobile within the crystal lattice. acs.org This process can alter the ionic conductivity of the material. rsc.org

Studies on various inorganic hydrates have shown that electrical conductivity measurements can be a sensitive method for detecting phase transitions and dehydration steps. acs.org As the bound water is removed, there can be a decrease in conductivity if mobile protons from water contribute significantly. Conversely, structural changes and the increased mobility of lattice ions at higher temperatures can lead to an increase in conductivity. researchgate.net

However, specific studies on the D.C. electrical conductivity of this compound during its thermal decomposition are not widely available in the reviewed literature. Such an investigation would provide valuable insights into the movement of ions and the changes in the electrical properties of the intermediate and final products as they are formed.

Comparative Studies of Thermal Stability among Rare Earth Sulfates

The thermal stability of rare earth sulfates shows a discernible trend across the lanthanide series. This trend is generally correlated with the decreasing ionic radius of the REE³⁺ ion due to the lanthanide contraction. wikipedia.org

Generally, the decomposition temperature of the anhydrous sulfates to form oxysulfates, and subsequently the final oxides, tends to increase as the ionic radius of the rare earth element decreases (i.e., from Lanthanum to Lutetium). This means that the sulfates of the heavier rare earth elements, like dysprosium, are typically more thermally stable than those of the lighter rare earth elements. For instance, one study reported that lanthanum sulfate begins to decompose at 775°C, providing a benchmark for comparison. researchgate.net The thermal decomposition of different rare earth sulfates, such as those of cerium and samarium, also follows this multi-step process involving dehydration and intermediate oxysulfate formation. researchgate.net

The stability of the hydrated forms can also vary. The exact temperatures for dehydration and decomposition depend on the specific rare earth element and the experimental conditions, such as the atmosphere and heating rate. mdpi.com A comparative study of the thermal decomposition temperatures provides insight into the relative bond strengths and structural stabilities within the family of rare earth sulfates. mdpi.com

Electronic Structure and Optical/luminescence Properties of Dysprosium Iii Sulfate Octahydrate

Photoluminescence (PL) Spectroscopy

Photoluminescence in Dysprosium(III) sulfate (B86663) octahydrate involves the absorption of photons, which elevates the Dy³⁺ ion to a higher energy level. This is followed by the emission of light as the ion relaxes to lower energy states. The emission is characterized by sharp, well-defined bands, a hallmark of 4f-4f electronic transitions.

The emission spectrum of the Dy³⁺ ion is dominated by transitions originating from the excited ⁴F₉/₂ energy level to various lower-lying ⁶Hⱼ (where J = 15/2, 13/2, 11/2) levels. While the positions of these emission bands are largely independent of the host material, their relative intensities can be influenced by the local crystal field environment. The most significant emission bands are observed in the visible region of the electromagnetic spectrum.

Two transitions are of particular importance:

Blue Emission: A band typically observed around 480-485 nm corresponds to the ⁴F₉/₂ → ⁶H₁₅/₂ transition. This is a magnetic dipole transition, and its intensity is less affected by the crystal environment.

Yellow Emission: An intense band found around 574-576 nm is attributed to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. biointerfaceresearch.com This transition is known as a "hypersensitive transition," meaning its intensity is highly dependent on the local symmetry and chemical environment of the Dy³⁺ ion. researchgate.net

Red Emission: A weaker emission band in the red region of the spectrum, around 662-670 nm, corresponds to the ⁴F₉/₂ → ⁶H₁₁/₂ transition. doi.org

| Transition | Approximate Wavelength (nm) | Color | Nature of Transition |

|---|---|---|---|

| ⁴F₉/₂ → ⁶H₁₅/₂ | 480 - 485 | Blue | Magnetic Dipole |

| ⁴F₉/₂ → ⁶H₁₃/₂ | 574 - 576 | Yellow | Electric Dipole (Hypersensitive) |

| ⁴F₉/₂ → ⁶H₁₁/₂ | 662 - 670 | Red | Electric Dipole |

To induce luminescence, the Dy³⁺ ions must be excited to an energy level at or above the ⁴F₉/₂ state. The excitation spectrum reveals the specific wavelengths of light that are most efficiently absorbed to produce this emission. The spectrum consists of a series of sharp peaks in the ultraviolet (UV) and blue regions. These peaks correspond to transitions from the ⁶H₁₅/₂ ground state to various higher energy levels. Studies on various dysprosium-doped materials show strong excitation bands, with one of the most intense absorptions often being the ⁶H₁₅/₂ → ⁴I₁₅/₂ transition. biointerfaceresearch.com

| Transition (from ⁶H₁₅/₂) | Approximate Wavelength (nm) |

|---|---|

| → ⁶P₃/₂ | 326 |

| → ⁶P₇/₂ | 352 |

| → ⁶P₅/₂ | 364 |

| → ⁴I₁₃/₂ | 389 |

| → ⁴G₁₁/₂ | 427 |

| → ⁴I₁₅/₂ | 453 |

| Note: These are representative values derived from Dy³⁺ in various hosts; optimal excitation wavelengths can vary slightly. biointerfaceresearch.comdoi.org |

The prominent yellow emission from the hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ transition is a defining feature of Dy³⁺ luminescence. The perceived color of the total emitted light can be precisely quantified using the Commission Internationale de l'Éclairage (CIE) 1931 chromaticity diagram. The CIE coordinates (x, y) are calculated from the full emission spectrum and pinpoint the exact color.

Absorption Spectroscopy

The absorption spectrum of this compound provides complementary information to the excitation spectrum, detailing the electronic transitions from the ground state upon absorption of light.

The absorption spectrum of the Dy³⁺ ion is characterized by a series of relatively weak, sharp lines in the UV, visible, and near-infrared (NIR) regions. These absorptions are due to the forbidden nature of f-f transitions. The observed peaks correspond to the energy absorbed to promote an electron from the ⁶H₁₅/₂ ground state to various excited state manifolds.

| Transition (from ⁶H₁₅/₂) | Approximate Wavelength (nm) | Region |

|---|---|---|

| → ⁶P₇/₂ | 352 | UV-A |

| → ⁶P₅/₂ | 364 | UV-A |

| → ⁴I₁₃/₂ | 389 | Violet |

| → ⁴G₁₁/₂ | 427 | Violet-Blue |

| → ⁶F₃/₂ | 759 | Near-Infrared |

| → ⁶F₅/₂ | 806 | Near-Infrared |

| Source: Data derived from studies on Dy³⁺-doped compounds. doi.org |

Mechanisms of Luminescence

The luminescence of the Dy³⁺ ion in this compound is a multi-step process governed by the principles of intraconfigurational 4f-4f transitions.

Excitation: The process begins when the Dy³⁺ ion absorbs a photon, typically in the UV or blue region of the spectrum. This absorption promotes an electron from the ⁶H₁₅/₂ ground state to a higher excited energy level (e.g., ⁶P₇/₂, ⁴I₁₅/₂).

Non-Radiative Relaxation: Following excitation, the ion rapidly undergoes non-radiative (NR) relaxation. During this process, the excited electron cascades down through adjacent energy levels, losing energy as vibrations (phonons) to the surrounding crystal lattice rather than emitting light. This relaxation continues until the electron reaches the metastable ⁴F₉/₂ excited state. nih.gov

Radiative Emission (Photoluminescence): The ⁴F₉/₂ level serves as the primary emitting state for Dy³⁺. From this level, the electron returns to lower-lying ⁶Hⱼ levels through radiative transitions, releasing energy in the form of photons. These transitions produce the characteristic blue (⁴F₉/₂ → ⁶H₁₅/₂), yellow (⁴F₉/₂ → ⁶H₁₃/₂), and red (⁴F₉/₂ → ⁶H₁₁/₂) emission bands. nih.gov

The intensities of these f-f transitions, which are formally forbidden by the Laporte rule, are explained by the Judd-Ofelt theory. This theory posits that the mixing of opposite-parity orbitals (e.g., 4f and 5d) due to the influence of the crystal field relaxes this selection rule, allowing for weak electric dipole transitions to occur. The intensity of the hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ yellow transition is particularly influenced by the asymmetry of the crystal field around the Dy³⁺ ion, making its luminescence sensitive to the host material. researchgate.netscielo.br The local environment affects the probability of this electric dipole transition, whereas the blue magnetic dipole transition remains relatively stable. researchgate.net

Lanthanide-Sensitized Fluorescence and Energy Transfer

Lanthanide-sensitized fluorescence is a process where a ligand or another metal ion absorbs energy and then transfers it to a lanthanide ion, which then luminesces. This process is crucial for enhancing the otherwise weak absorption of the lanthanide ions themselves. In the context of dysprosium(III), energy transfer can occur from a sensitizer to the Dy³⁺ ion, populating its excited states and leading to its characteristic emission.

The efficiency of this energy transfer is dependent on several factors, including the spectral overlap between the emission of the sensitizer and the absorption of the Dy³⁺ ion, as well as the distance between the donor and acceptor. In some systems, energy transfer from a charge transfer band to Dy³⁺ ions is a key mechanism for luminescence. For instance, in Eu³⁺/Dy³⁺ co-doped materials, the energy transfer from the charge transfer bands of W-O and Eu-O to Dy³⁺ and Eu³⁺ ions is temperature-dependent. nih.gov The process of intramolecular energy transfer from an excited triplet state of a ligand to the emitting level of a lanthanide ion is often referred to as the "antenna effect". researchgate.net

Influence of Ligand Field on Electronic Transitions and Emission Intensity

The ligand field, which is the electrostatic field created by the surrounding ligands (in this case, sulfate ions and water molecules), has a discernible effect on the electronic transitions and emission intensity of the Dy³⁺ ion. While the 4f orbitals are well-shielded, the ligand field can cause a splitting of the degenerate energy levels of the free ion, a phenomenon known as the Stark effect. This splitting is a sensitive function of the coordination geometry and the nature of the donor atoms. soton.ac.uk

Applications in Luminescent Materials Research

This compound serves as a valuable precursor and doping agent in the development of various luminescent materials due to the distinct optical properties of the Dy³⁺ ion.

Precursor for Phosphors in Lighting and Laser Technologies

This compound is a key starting material for the synthesis of dysprosium-containing phosphors. These phosphors are utilized in various lighting applications, including high-intensity discharge lamps where they contribute to the generation of bright, white light. aemree.cominstitut-seltene-erden.de The characteristic emissions of Dy³⁺ in the blue and yellow regions of the visible spectrum are particularly useful for creating white light when combined with other emitters.

In the realm of laser technology, dysprosium-doped crystals are essential for producing high-powered laser systems. aemree.com These lasers find applications in industrial processes such as cutting and welding, as well as in medical procedures. aemree.com Dysprosium compounds can also be used to generate infrared light, making them suitable for infrared lasers. institut-seltene-erden.de

Doping Agent in Oxide Hosts (e.g., ZrO₂, KGW single crystals) for Luminescent Materials

Dysprosium(III) ions are frequently used as a doping agent in various oxide host materials to impart luminescent properties. When doped into zirconium dioxide (ZrO₂), the resulting material exhibits characteristic photoluminescence and cathodoluminescence from the Dy³⁺ ions. researchgate.net The emission spectrum of Dy³⁺-doped ZrO₂ typically shows peaks corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂, and ⁴F₉/₂ → ⁶H₁₁/₂ electronic transitions. researchgate.net The luminescence intensity can be influenced by factors such as the deposition temperature and the concentration of the dysprosium dopant. researchgate.net The incorporation of Eu³⁺ into the ZrO₂ structure has been shown to increase the stability of the cubic phase relative to the tetragonal phase. unesp.br

While specific research on dysprosium-doped potassium gadolinium tungstate (KGW) single crystals was not found in the provided search results, the general principles of doping lanthanide ions into crystalline hosts apply. The host crystal provides a stable matrix for the Dy³⁺ ions and influences their local environment, which in turn affects the luminescent properties.

Two-Color Thermometry (TCT) based on Dy³⁺ Energy Levels

The energy level structure of the Dy³⁺ ion makes it a suitable candidate for two-color thermometry (TCT), a technique for non-contact temperature measurement. researchgate.net TCT utilizing Dy³⁺ relies on the temperature-dependent intensity ratio of emissions from two closely spaced energy levels, typically the ⁴I₁₅/₂ and ⁴F₉/₂ states. researchgate.net The relative population of these thermally coupled levels changes with temperature according to the Boltzmann distribution, allowing for a ratiometric temperature measurement that is less susceptible to fluctuations in excitation power or detection efficiency. mdpi.com This method has been explored in various Dy³⁺-doped materials for surface temperature measurements in demanding environments. researchgate.net The sensitivity of this thermometric approach can be enhanced by utilizing higher energy thermalized levels. mdpi.com

| Dy³⁺ Transition | Wavelength (nm) | Application |

| ⁴F₉/₂ → ⁶H₁₅/₂ | ~485 | Luminescence, TCT |

| ⁴F₉/₂ → ⁶H₁₃/₂ | ~574 | Luminescence |

| ⁴F₉/₂ → ⁶H₁₁/₂ | ~670 | Luminescence |

| ⁴I₁₅/₂ → ⁶H₁₅/₂ | - | TCT |

High Purity Compositions and Optimization of Optical Quality

The optical quality of luminescent materials derived from this compound is critically dependent on the purity of the starting material. Impurities can act as quenching centers, reducing the luminescence efficiency and altering the desired optical properties. Therefore, the synthesis of high-purity rare earth sulfates is a crucial step in the production of high-performance optical materials. google.comgoogle.com

Methods for preparing pure rare earth sulfate solutions often involve processes like recrystallization and neutralization to remove impurities. google.comgoogle.com By carefully controlling the synthesis conditions, it is possible to produce rare earth compounds with mild conditions, easy operation, and controllable product characteristics. alfa-chemistry.com The optimization of optical quality also involves controlling the concentration of the dysprosium dopant to avoid concentration quenching, a phenomenon where the luminescence intensity decreases at high dopant concentrations. Furthermore, the choice of the host material and the synthesis method can significantly impact the final optical properties of the luminescent material.

Magnetic Properties and Phenomena of Dysprosium Iii Sulfate Octahydrate

Single-Molecule Magnet (SMM) Behavior Research

Influence of Coordination Environment and Molecular Structure on SMM Properties

The behavior of a Dysprosium(III) ion as a single-molecule magnet is profoundly dictated by its immediate coordination environment. The ligand field created by the coordinating atoms directly influences the splitting of the ground electronic state (⁶H₁₅/₂) of the Dy³⁺ ion. To achieve high-performance SMMs, a strong axial ligand field is desirable as it stabilizes a ground state with maximum magnetic moment projection (m_J = ±15/2) and creates a significant energy barrier (U_eff) for the reversal of magnetization. nih.gov

The coordination geometry is a critical factor. Geometries such as square antiprism (D₄d) and pentagonal bipyramid (D₅h) are known to foster strong axiality. mdpi.com In these arrangements, the ligands in the axial positions exert a strong electrostatic repulsion, effectively creating the uniaxial anisotropy required for SMM behavior. For instance, in a series of pentagonal-bipyramidal Dy(III) SMMs, the energy barrier for magnetization reversal was found to be directly correlated with the strength of the axial ligand field. chemrxiv.orgamazonaws.com

In contrast, equatorial ligands can diminish this anisotropy. The molecular structure, including the specific atoms coordinating to the dysprosium ion and the angles they form, finely tunes the electronic structure and, consequently, the magnetic properties. For example, in dinuclear dysprosium triple-decker complexes, the twist angle between the ligands has been shown to directly manipulate the ground state and the magnetic relaxation processes. mdpi.com Even subtle structural changes, such as the variation of substituents on a ligand, can lead to substantial changes in the Dy-ligand bond distances and angles, impacting the magnetic relaxation barrier and operating temperature of the SMM. rsc.orgresearchgate.net

Solvent-Induced Modulation of Magnetic Relaxation Mechanisms

The solvent molecules present during the synthesis and crystallization of dysprosium complexes can play a crucial role in determining the final molecular structure and, by extension, the magnetic properties. This phenomenon, known as solvent-induced modulation, demonstrates that solvents can act as ligands, participate in hydrogen bonding networks, or influence the self-assembly process, leading to different structural motifs from the same set of initial reactants. nju.edu.cn

A systematic study using different alcohol solvents (methanol, ethanol (B145695), n-propanol, and n-butanol) with a specific hydrazide ligand and Dy(III) ions resulted in the formation of four distinct complexes with varying nuclearity and coordination environments. nju.edu.cn The study revealed that factors such as the size of the alcohol molecule, its ability to coordinate to the Dy(III) center, and the solubility of the resulting complex all affect the assembly process. This led to the formation of binuclear and mononuclear species, each exhibiting different magnetic relaxation dynamics. For example, a binuclear complex formed in methanol (B129727) displayed slow magnetic relaxation with an energy barrier of approximately 100 K, while a complex formed in ethanol showed markedly different relaxation behavior under an applied field. nju.edu.cn This highlights the critical role of the solvent in fine-tuning the structure and magnetic performance of lanthanide SMMs. nju.edu.cn

Magnetocaloric Effect Studies

The magnetocaloric effect (MCE) is the thermal response of a magnetic material to a change in an applied magnetic field, manifesting as a change in temperature or entropy. This effect is the basis for magnetic refrigeration, an emerging technology that is potentially more efficient and environmentally friendly than conventional gas-compression systems. nih.govplos.org Dysprosium and its compounds are of particular interest for MCE applications due to the ion's large magnetic moment. plos.org

Measurement of Entropy Changes under Applied Magnetic Fields via SQUID Magnetometry

The magnetocaloric effect is quantified by the magnetic entropy change (ΔS_M) or the adiabatic temperature change (ΔT_ad) upon magnetization or demagnetization of a material. A primary technique for determining ΔS_M is through magnetization measurements performed with a Superconducting Quantum Interference Device (SQUID) magnetometer.

The procedure involves measuring a series of isothermal magnetization curves (M vs. H) at different temperatures (T) around the magnetic ordering temperature of the material. From this data, the change in magnetic entropy can be calculated using the Maxwell relation:

ΔS_M(T, H) = ∫₀ᴴ (∂M/∂T)н dH

Studies on polycrystalline dysprosium metal have demonstrated this method. Measurements of the magnetocaloric effect in the temperature range of 84-280 K and in fields from 1 to 7 Tesla showed significant adiabatic temperature changes. nasa.govosti.gov The largest effect was observed near the magnetic phase transition temperatures, such as the Néel point (179 K), where a 7 T field induced a temperature change of 11.5 K. nasa.govosti.gov Such measurements are crucial for evaluating the potential of materials like Dysprosium(III) sulfate (B86663) octahydrate as magnetic refrigerants.

Theoretical and Computational Magnetochemistry

Theoretical and computational methods are indispensable for understanding and predicting the complex magnetic behavior of dysprosium compounds. These tools provide insights into electronic structures and magnetic interactions that are often difficult to probe experimentally.

Ab Initio Calculations of Magnetic Interactions and Electronic States

Ab initio (from first principles) calculations are a powerful tool for investigating the electronic structure of lanthanide complexes. Methods like Complete Active Space Self-Consistent Field (CASSCF), often combined with treatments of spin-orbit coupling such as RASSI-SO, can accurately compute the electronic states (Kramers doublets) of the Dy(III) ion under the influence of a specific ligand field. mdpi.comungur.org

Magneto-Structural Correlations for Dysprosium(III) Complexes

Establishing direct correlations between a molecule's physical behavior and its structure is a central goal in chemistry. chemrxiv.org In the field of dysprosium-based SMMs, magneto-structural correlations provide rational design principles for creating molecules with enhanced properties. rsc.org

Research has shown that for certain families of Dy(III) complexes, a clear relationship exists between specific structural parameters and the effective energy barrier for magnetization reversal (U_eff). For a series of pentagonal-bipyramidal dysprosium SMMs, a linear correlation was found between U_eff and the length of the axial bonds to the dysprosium ion. chemrxiv.orgamazonaws.com Similarly, in a series of dysprosium metallocenium SMMs, it was demonstrated that the relaxation barrier increases as the Dy-Carbon distance decreases and the Cp–Dy–Cp angle increases. rsc.orgresearchgate.net These correlations, often supported by ab initio calculations, are invaluable for guiding the synthesis of new SMMs with higher operating temperatures and slower relaxation rates. researchgate.net

Interactive Data Table: Magneto-Structural Correlation in [Dy(CpiPr4R)₂][B(C₆F₅)₄] Complexes rsc.orgresearchgate.net

This table presents data for a series of dysprosium metallocenium SMMs, illustrating the correlation between structural parameters (Dy–C distance, Cp–Dy–Cp angle) and magnetic properties (U_eff, Blocking Temperature).

| Compound (R group) | Avg. Dy–C Distance (Å) | Cp–Dy–Cp Angle (°) | U_eff (cm⁻¹) | 100s Blocking Temp. (K) |

| 1 (H) | 2.656 | 142.1 | 1279 | 50 |

| 2 (Me) | 2.645 | 145.6 | 1468 | 62 |

| 3 (Et) | 2.653 | 145.9 | 1342 | 58 |

| 4 (iPr) | 2.664 | 147.8 | 1227 | 53 |

Crystal Field Computations and Ligand Field Analysis

The magnetic properties of Dysprosium(III) sulfate octahydrate are intrinsically linked to the effect of the local crystal field on the Dy³⁺ ion. The 4f orbitals of the dysprosium ion, while shielded by the outer 5s² and 5p⁶ orbitals, are subject to the electrostatic environment created by the surrounding ligands—in this case, oxygen atoms from water molecules and sulfate groups. dokumen.pub This interaction, described by crystal field or ligand field theory, lifts the degeneracy of the 4f electronic states, leading to the characteristic magnetic anisotropy of the compound. dokumen.pub

In lanthanide complexes, the 4f electrons give rise to spectroscopic and magnetic properties that are largely influenced by the crystal field. dokumen.pub For dysprosium(III), with a 4f⁹ electron configuration, the ground state is ⁶H₁₅/₂. The crystal field splits this ground multiplet into a series of Kramers doublets. The nature of this splitting, particularly the energy separation and the composition of the ground state doublet, dictates the magnetic behavior, including whether the compound can function as a single-molecule magnet.

Direct and complete crystal field parameter (CFP) computations for Dy₂(SO₄)₃·8H₂O are not extensively detailed in the literature. However, experimental techniques such as Electron Paramagnetic Resonance (EPR) on doped crystals provide valuable insight into the crystal field environment. An EPR study of Gadolinium(III) ions doped into single crystals of isostructural lanthanide sulfate octahydrates, including Dy₂(SO₄)₃·8H₂O, has been performed to probe the local crystal field. iaea.org By analyzing the EPR spectra, spin-Hamiltonian parameters, which are related to the CFPs, were determined. iaea.org

The study revealed a systematic variation of the crystal field parameter b₂⁰ across the lanthanide sulfate octahydrate series. iaea.org This parameter, which describes the axial component of the crystal field, was found to decrease progressively as the ionic radius of the host lanthanide ion decreases. iaea.org This provides experimental evidence of the subtle changes in the crystal field environment within this isostructural series.

Table 1: Spin-Hamiltonian Parameter b₂⁰ for Gd³⁺ in Various Lanthanide Sulfate Octahydrate Hosts

| Host Compound | Host Ion Radius (Å) | b₂⁰ (Gauss) |

|---|---|---|

| Y₂(SO₄)₃·8H₂O | 0.893 | 610.9 |

| Pr₂(SO₄)₃·8H₂O | 1.013 | 621.8 |

| Nd₂(SO₄)₃·8H₂O | 0.995 | 617.5 |

| Sm₂(SO₄)₃·8H₂O | 0.964 | 612.3 |

| Dy₂(SO₄)₃·8H₂O | 0.908 | 608.2 |

| Er₂(SO₄)₃·8H₂O | 0.881 | 602.4 |

This table is generated based on data presented in an EPR study of Gd³⁺ in lanthanide sulphate octahydrates. iaea.org

Theoretical calculations on various dysprosium complexes have shown that the nature of the ligand field is crucial in determining the magnetic anisotropy. researchgate.netrsc.org A strong axial ligand field combined with a weaker equatorial field is often sought to maximize the energy barrier for magnetic relaxation in single-molecule magnets. researchgate.net For Dy₂(SO₄)₃·8H₂O, the Dy³⁺ ion is in an eight-coordinate environment, described as a distorted square antiprism, formed by oxygen atoms. The specific arrangement and charge of these coordinating atoms define the ligand field and thus the magnetic anisotropy.

Electrostatic Potential Mapping around Dy(III) Ions

The concept of electrostatic potential is fundamental to understanding the magnetic anisotropy in dysprosium(III) complexes. The magnetic properties of a Dy³⁺ ion are predominantly determined by the electrostatic field generated by the surrounding ligands. ras.ru The interaction between the anisotropic 4f electron cloud of the Dy³⁺ ion and the crystal field of the lattice is considered the primary source of the large magnetic anisotropy in its compounds. ras.ru

An electrostatic potential map illustrates the three-dimensional charge distribution of a molecule. In the context of this compound, such a map would reveal the regions of positive and negative potential around the Dy³⁺ ion, dictated by the arrangement of the negatively charged sulfate anions and the polar water molecules. The oblate (flattened) shape of the 4f electron density of the ground state of Dy³⁺ will orient itself to minimize its electrostatic energy within this potential landscape, thereby defining the axis of magnetic anisotropy.

Experimental studies using X-ray Absorption Near Edge Structure (XANES) spectroscopy on this compound have provided insights into the electronic structure and partial charge on the metal ion. demokritos.gr Research has shown a linear relationship between the shift in the L₃ absorption-edge energy and the partial charge on the Dy atom. demokritos.gr This confirms that the chemical environment, created by the sulfate and water ligands, directly influences the electronic properties and, by extension, the electrostatic potential at the dysprosium site.

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | Dy₂(SO₄)₃·8H₂O |

| Yttrium(III) sulfate octahydrate | Y₂(SO₄)₃·8H₂O |

| Praseodymium(III) sulfate octahydrate | Pr₂(SO₄)₃·8H₂O |

| Neodymium(III) sulfate octahydrate | Nd₂(SO₄)₃·8H₂O |

| Samarium(III) sulfate octahydrate | Sm₂(SO₄)₃·8H₂O |

| Erbium(III) sulfate octahydrate | Er₂(SO₄)₃·8H₂O |

| Gadolinium(III) | Gd³⁺ |

Coordination Chemistry and Supramolecular Interactions Involving Dysprosium Iii Sulfate Octahydrate

Dysprosium(III) Coordination Environment

Analysis of Coordination Number and Geometry (e.g., Eight-Coordinate, Distorted Square Antiprism)

In dysprosium(III) sulfate (B86663) octahydrate, the dysprosium(III) ion is eight-coordinate. researchgate.net The central Dy³⁺ ion is surrounded by eight oxygen atoms, resulting in a coordination polyhedron best described as a distorted square antiprism. researchgate.net This eight-coordinate geometry is common for mid-to-late lanthanide ions, which favor higher coordination numbers. The compound is isostructural with its terbium analogue, Tb₂(SO₄)₃·8H₂O, crystallizing in the monoclinic C2/c space group. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | Dy₂H₁₆O₂₀S₃ |

| Crystal System | Monoclinic |

| Space Group | C12/c1 (No. 15) |

| a (Å) | 13.469(2) |

| b (Å) | 6.695(1) |

| c (Å) | 18.202(3) |

| β (°) | 102.06(1) |

| Volume (ų) | 1605.1 |

| Z | 4 |

Ligand Binding Modes: Water Molecules and Sulfate Anions

The eight oxygen atoms that constitute the coordination sphere of the dysprosium ion are provided by both water molecules and sulfate anions. researchgate.net Specifically, each Dy³⁺ ion is directly bonded to the oxygen atoms of four water molecules. researchgate.net The remaining four coordination sites are occupied by oxygen atoms from the sulfate anions, which exhibit complex bridging behaviors. The Dy-O bond distances range from 2.298 Å to 2.479 Å. researchgate.net

Role of Bidentate and Tridentate Sulfate Coordination in Structure Formation

The sulfate anions play a crucial role in linking the dysprosium centers, acting as multidentate ligands to form an extended network. In the structure, there are two distinct types of sulfate groups: a bidentate (μ₂-SO₄²⁻) anion and a tridentate (μ₃-SO₄²⁻) anion. researchgate.net These sulfate groups bridge the Dy³⁺ ions, creating ribbon-like chains along the scbt.com direction through the tridentate coordination. These chains are then further interconnected by the bidentate sulfate groups along the direction, ultimately forming two-dimensional layers. researchgate.net This intricate arrangement of bridging sulfate ligands is fundamental to the construction of the polymeric solid-state structure.

Hydrogen Bonding Networks within the Crystal Structure

Beyond the primary coordination sphere, hydrogen bonding provides a critical secondary level of structural organization, connecting the primary coordination polymers into a three-dimensional supramolecular assembly.

Characterization of Intra- and Interlayer Hydrogen Bonds

The coordinated water molecules are instrumental in forming an extensive hydrogen-bonding network. researchgate.net These water molecules act as hydrogen bond donors, with the oxygen atoms of the sulfate anions serving as the primary acceptors. This network features both intra- and interlayer hydrogen bonds, with O···O distances ranging from 2.715 Å to 3.036 Å. researchgate.net The interlayer hydrogen bonds are particularly significant as they are the forces that hold the two-dimensional layers, formed by the coordination of dysprosium and sulfate, together. researchgate.net

Formation of Dysprosium(III) Coordination Polymers

The crystal structure of this compound is inherently that of a coordination polymer. The term describes a structure where metal ions (dysprosium) are linked by ligand bridges (sulfate anions) to form an extended array. In this case, the bidentate and tridentate sulfate anions bridge the eight-coordinate Dy³⁺ centers to form 2D polymeric sheets. researchgate.net

Furthermore, this compound serves as a valuable precursor for the synthesis of other dysprosium-containing coordination polymers and materials. nih.gov By reacting this compound with various organic ligands, researchers can create novel frameworks with tailored properties for applications in areas such as magnetism and luminescence. frontiersin.org The use of dysprosium salts in the synthesis of coordination polymers is a common strategy, as the flexible and high coordination numbers of Dy(III) can lead to a variety of interesting and complex structural motifs. frontiersin.org

Investigation of Stereoisomerism (e.g., Facial vs. Meridional Six-Coordinate Dy(III))

In six-coordinate dysprosium(III) complexes with a MA3B3-type structure, where 'M' is the metal ion and 'A' and 'B' are two different monodentate ligands, two principal stereoisomers can exist: facial (fac) and meridional (mer). In the fac isomer, the three identical ligands occupy the vertices of one triangular face of the octahedron. In the mer isomer, the three identical ligands lie in a plane that bisects the octahedron, with two ligands opposite each other and the third at a 90° angle to them. nih.gov

The selective synthesis of one isomer over the other presents a significant challenge in lanthanide chemistry due to the subtle differences in their chemical properties. nih.govfrontiersin.org However, research has shown that the use of flexible bidentate phosphine (B1218219) oxide ligands can lead to the isolation of stereoisomeric 2D and 3D coordination polymers where the Dy(III) ions exhibit either fac- or mer-Cl3O3 coordination environments. nih.govfrontiersin.org The choice between these isomeric forms is not arbitrary and is influenced by factors such as supramolecular interactions within the crystal lattice. nih.govfrontiersin.org

These stereoisomers are geometrical isomers and are not optically active. nih.gov The distinction between them is crucial as it can significantly influence the magnetic properties of the resulting dysprosium complexes. nih.govfrontiersin.org

Role of Supramolecular Interactions (e.g., π⋯π stacking) in Polymer Formation

Supramolecular interactions, which are non-covalent forces between molecules, are fundamental to the formation and stabilization of coordination polymers. Among these, π-π stacking interactions are particularly significant, especially in systems containing aromatic rings. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic systems. wikipedia.orgmdpi.com

For instance, a dinuclear dysprosium(III) complex has been shown to form a 2D supramolecular layer constructed through π–π stacking interactions. rsc.org The stability of such porous materials, which can be solely dependent on these interactions, highlights their importance in the design of novel materials with specific properties. researchgate.netnih.gov

Complexation with Organic Ligands

The coordination of dysprosium(III) with a diverse array of organic ligands gives rise to a vast family of complexes with tailored properties. The nature of the ligand, particularly the donor atoms and its structural framework, dictates the coordination geometry and the resulting photophysical and magnetic characteristics of the complex.

Carboxylate-Based Ligands (e.g., p-Fluorobenzoate)

Carboxylate ligands, with their oxygen donor atoms, readily form stable complexes with the hard Lewis acidic Dy(III) ion. Research into the complexation of dysprosium(III) with various carboxylate-based ligands has revealed intricate structures and interesting properties.

A notable example is a two-dimensional dysprosium(III) coordination polymer synthesized using the 4,6-dioxido-1,3-benzenedicarboxylate (H4m-dobdc) ligand. In this complex, with the formula [Dy(Hm-dobdc)(H2O)2]·H2O, the Dy(III) center is octa-coordinated in a twisted square antiprism geometry. wikipedia.orgosti.gov The deprotonated Hm-dobdc³⁻ ligands bridge neighboring Dy(III) ions, forming 2D infinite layers. These layers are further interconnected into a three-dimensional structure through extensive hydrogen bonding involving coordinated and lattice water molecules. wikipedia.orgosti.gov The Dy-O bond lengths in this complex range from 2.287(3) Å to 2.495(3) Å. wikipedia.org